molecular formula C18H15N3O4S B3458941 (E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide

(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide

Cat. No.: B3458941
M. Wt: 369.4 g/mol
InChI Key: FJLKNNXRMKYXQL-RIYZIHGNSA-N
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Description

(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide is an organic compound with a complex structure that includes cyano, methoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the cyano group. The methoxy and nitrophenyl groups are introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace existing groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-17-9-13(8-14(10-19)18(20)26)4-7-16(17)25-11-12-2-5-15(6-3-12)21(22)23/h2-9H,11H2,1H3,(H2,20,26)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLKNNXRMKYXQL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide
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(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide
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(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide
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(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide
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(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide
Reactant of Route 6
(E)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide

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